molecular formula C13H15NO B11896853 N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide

N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide

Cat. No.: B11896853
M. Wt: 201.26 g/mol
InChI Key: HTAWFNVXJLMZKA-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide: is an organic compound with the molecular formula C13H15NO It is a derivative of acrylamide, where the amide nitrogen is bonded to a 1,2,3,4-tetrahydronaphthalen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or other reduced forms of the acrylamide group.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and polymers.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for developing new therapeutic agents.

Industry: In the materials science field, this compound can be used in the synthesis of polymers with unique properties. These polymers can be applied in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

  • N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acrylamide
  • N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetamide
  • 2-Aminotetralin

Uniqueness: N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-12-8-7-10-5-3-4-6-11(10)9-12/h2-6,12H,1,7-9H2,(H,14,15)

InChI Key

HTAWFNVXJLMZKA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1CCC2=CC=CC=C2C1

Origin of Product

United States

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